molecular formula C8H16ClN3 B6222710 2,4-dimethyl-1-propyl-1H-imidazol-5-amine hydrochloride CAS No. 2758001-07-7

2,4-dimethyl-1-propyl-1H-imidazol-5-amine hydrochloride

Cat. No.: B6222710
CAS No.: 2758001-07-7
M. Wt: 189.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dimethyl-1-propyl-1H-imidazol-5-amine hydrochloride is a compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-1-propyl-1H-imidazol-5-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethyl-1-propyl-1H-imidazole with an amine source in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification and crystallization to obtain the hydrochloride salt form of the compound .

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-1-propyl-1H-imidazol-5-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

2,4-dimethyl-1-propyl-1H-imidazol-5-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2,4-dimethyl-1-propyl-1H-imidazol-5-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2,4-dimethyl-1H-imidazole: Lacks the propyl and amine groups, leading to different chemical properties.

    1-propyl-1H-imidazole: Lacks the dimethyl groups, affecting its reactivity and applications.

    2,4-dimethyl-1H-imidazol-5-amine: Similar structure but without the hydrochloride salt form

Uniqueness

2,4-dimethyl-1-propyl-1H-imidazol-5-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,4-dimethyl-1-propyl-1H-imidazol-5-amine hydrochloride involves the reaction of 2,4-dimethyl-1-propyl-1H-imidazole with hydrochloric acid.", "Starting Materials": [ "2,4-dimethyl-1-propyl-1H-imidazole", "Hydrochloric acid" ], "Reaction": [ "To a solution of 2,4-dimethyl-1-propyl-1H-imidazole in anhydrous ether, add hydrochloric acid dropwise with stirring.", "Continue stirring the mixture for several hours at room temperature.", "Filter the resulting solid and wash with ether to obtain the hydrochloride salt of 2,4-dimethyl-1-propyl-1H-imidazol-5-amine." ] }

CAS No.

2758001-07-7

Molecular Formula

C8H16ClN3

Molecular Weight

189.7

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.